Potency Advantage Over Clinical Comparator Etoposide in BT-549 Triple-Negative Breast Cancer Cells
In a direct head-to-head cytotoxicity evaluation, 5'-demethoxydeoxypodophyllotoxin demonstrated 7.6-fold greater potency than the clinical podophyllotoxin-derivative etoposide in the triple-negative breast cancer cell line BT-549 after 72-hour treatment. All four tested aryltetralin lignans were cytotoxic (IC₅₀ range: 0.011–7.22 µM), but compound 3 (5'-demethoxydeoxypodophyllotoxin) and compound 2 (acetylpodophyllotoxin) were more potent (7.6- and 14.1-fold, respectively) than etoposide specifically in the BT-549 line [1].
| Evidence Dimension | Cytotoxic potency (fold-increase over etoposide) in BT-549 cells |
|---|---|
| Target Compound Data | 7.6-fold more potent than etoposide |
| Comparator Or Baseline | Etoposide (clinical podophyllotoxin-derived agent); acetylpodophyllotoxin = 14.1-fold more potent than etoposide |
| Quantified Difference | 5'-demethoxydeoxypodophyllotoxin is 7.6× more potent than etoposide; acetylpodophyllotoxin is 14.1× more potent |
| Conditions | BT-549 triple-negative breast cancer cell line; 72 h treatment; sulforhodamine B staining assay; Molecules 2016, 21, 1013 |
Why This Matters
This quantifies the compound's potency advantage over a clinically used podophyllotoxin-derivative chemotherapeutic in a triple-negative breast cancer model, making it relevant for research programs targeting chemotherapy-resistant breast cancer where etoposide is a reference standard.
- [1] Peña-Morán OA, Villarreal ML, Álvarez-Berber L, Meneses-Acosta A, Rodríguez-López V. Cytotoxicity, Post-Treatment Recovery, and Selectivity Analysis of Naturally Occurring Podophyllotoxins from Bursera fagaroides var. fagaroides on Breast Cancer Cell Lines. Molecules. 2016;21(8):1013. View Source
